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molecular formula C12H22O2Si B8393626 2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan

Cat. No. B8393626
M. Wt: 226.39 g/mol
InChI Key: FOJMNIZSPOJYKB-UHFFFAOYSA-N
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Patent
US07141578B2

Procedure details

2-(2-Hydroxyethyl)furan (1.00 g, 8.93 mmol, Example 255A) was dissolved in DMF at 25° C. and imidazole (0.790 g, 11.6 mmol) was added. TBSCl (1.35 g, 8.93 mmol) was then added in portions over 5 minutes. After 2 h, the reaction was poured into diethyl ether (300 mL) and washed sequentially with water (1×100 mL), 1 N HCl (1×100 mL), and brine (1×100 mL). The combined organics were then dried over magnesium sulfate and concentrated in vacuo. Compound 241A was isolated as a clear oil (1.77 g) and was taken on without purification. HPLC: 100% at 4.233 min (retention time) (YMC S5 ODS column 4.6×50 mm, 10–90% aqueous methanol over 4 minutes containing 0.2% phosphoric acid, 4 mL/min, monitoring at 220 nm).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Name
Quantity
1.35 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1.N1C=CN=C1.[CH3:14][C:15]([Si:18](Cl)([CH3:20])[CH3:19])([CH3:17])[CH3:16].C(OCC)C>CN(C=O)C>[CH3:14][C:15]([Si:18]([CH3:20])([CH3:19])[O:1][CH2:2][CH2:3][C:4]1[O:5][CH:6]=[CH:7][CH:8]=1)([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
OCCC=1OC=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
N1C=NC=C1
Step Three
Name
Quantity
1.35 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed sequentially with water (1×100 mL), 1 N HCl (1×100 mL), and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were then dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C)(C)[Si](OCCC=1OC=CC1)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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